molecular formula C10H13FN2O3S B5792767 N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

Katalognummer B5792767
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: QXBJDNWNZIOAND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor prolyl hydroxylase inhibitor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of anemia, chronic kidney disease, and other related conditions.

Wissenschaftliche Forschungsanwendungen

N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of anemia, chronic kidney disease, and related conditions. It has been shown to stimulate erythropoietin production, which is essential for red blood cell production. N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been shown to improve iron utilization and reduce the need for blood transfusions in patients with chronic kidney disease. Additionally, N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in animal models.

Wirkmechanismus

N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of hypoxia-inducible factor prolyl hydroxylase enzymes, which are responsible for the degradation of hypoxia-inducible factor (HIF). HIF is a transcription factor that regulates the expression of genes involved in erythropoietin production and iron metabolism. By inhibiting the degradation of HIF, N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases its activity, leading to increased erythropoietin production and improved iron utilization.
Biochemical and Physiological Effects:
N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to increase erythropoietin production, leading to increased red blood cell production and improved oxygen delivery to tissues. It has also been shown to improve iron utilization and reduce the need for blood transfusions in patients with chronic kidney disease. Additionally, N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit tumor growth in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for hypoxia-inducible factor prolyl hydroxylase enzymes, which allows for targeted inhibition of erythropoietin production and iron utilization. However, one limitation of using N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is its short half-life, which requires frequent dosing in animal studies.

Zukünftige Richtungen

There are several potential future directions for the study of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One direction is the development of more potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitors. Another direction is the investigation of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in combination with other therapies for the treatment of anemia, chronic kidney disease, and cancer. Additionally, further studies are needed to fully understand the long-term effects of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide on erythropoietin production, iron utilization, and tumor growth.

Synthesemethoden

The synthesis of N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of N-methyl-N-(methylsulfonyl)-4-nitrobenzenesulfonamide with 4-fluoroaniline in the presence of a base. The resulting product is then treated with glycine methyl ester to yield N~2~-(4-fluorophenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. The overall yield of this synthesis method is approximately 30%.

Eigenschaften

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3S/c1-12-10(14)7-13(17(2,15)16)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBJDNWNZIOAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.